(2-(2,6-Dichlorophenyl)cyclopropyl)methanamine (2-(2,6-Dichlorophenyl)cyclopropyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20469204
InChI: InChI=1S/C10H11Cl2N/c11-8-2-1-3-9(12)10(8)7-4-6(7)5-13/h1-3,6-7H,4-5,13H2
SMILES:
Molecular Formula: C10H11Cl2N
Molecular Weight: 216.10 g/mol

(2-(2,6-Dichlorophenyl)cyclopropyl)methanamine

CAS No.:

Cat. No.: VC20469204

Molecular Formula: C10H11Cl2N

Molecular Weight: 216.10 g/mol

* For research use only. Not for human or veterinary use.

(2-(2,6-Dichlorophenyl)cyclopropyl)methanamine -

Specification

Molecular Formula C10H11Cl2N
Molecular Weight 216.10 g/mol
IUPAC Name [2-(2,6-dichlorophenyl)cyclopropyl]methanamine
Standard InChI InChI=1S/C10H11Cl2N/c11-8-2-1-3-9(12)10(8)7-4-6(7)5-13/h1-3,6-7H,4-5,13H2
Standard InChI Key USMZFROIDGGGNG-UHFFFAOYSA-N
Canonical SMILES C1C(C1C2=C(C=CC=C2Cl)Cl)CN

Introduction

Structural and Chemical Characteristics

Molecular Architecture

(2-(2,6-Dichlorophenyl)cyclopropyl)methanamine (molecular formula: C10H11Cl2N, molecular weight: 216.10 g/mol) features a cyclopropane ring directly bonded to a methanamine group and a 2,6-dichlorophenyl substituent. The spatial arrangement of the chlorine atoms at the 2 and 6 positions of the phenyl ring introduces steric and electronic effects that influence receptor binding. The cyclopropane ring’s inherent strain (bond angles ≈ 60°) contributes to conformational rigidity, a property exploited in drug design to enhance target selectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H11Cl2N
Molecular Weight216.10 g/mol
Exact Mass215.027 Da
LogP (Partition Coefficient)2.65 (estimated)
Topological Polar Surface Area26.0 Ų

Stereochemical Considerations

The compound exists as two enantiomers due to the chiral cyclopropane carbon. Studies on analogous cyclopropylmethanamines, such as tranylcypromine derivatives, demonstrate that stereochemistry profoundly affects biological activity . For instance, the trans-configuration of the cyclopropane ring in related compounds enhances 5-HT2C receptor binding affinity by 10–100-fold compared to cis-isomers .

Synthesis and Structural Optimization

Synthetic Pathways

While detailed synthetic protocols for (2-(2,6-Dichlorophenyl)cyclopropyl)methanamine remain proprietary, general strategies for analogous compounds involve:

  • Cyclopropanation: Ring-closing metathesis or Simmons-Smith reactions to form the cyclopropane core.

  • Nucleophilic Substitution: Introduction of the dichlorophenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

  • Reductive Amination: Conversion of ketone intermediates to methanamine derivatives using sodium cyanoborohydride .

Key Challenge: The steric bulk of the 2,6-dichlorophenyl group complicates cyclopropanation, often requiring high-pressure conditions or specialized catalysts .

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the parent structure have revealed critical pharmacophoric elements:

  • Cyclopropane Ring: Essential for conformational restriction; replacing it with larger rings (e.g., cyclohexane) abolishes 5-HT2C activity .

  • Chlorine Substituents: The 2,6-dichloro pattern maximizes receptor affinity; mono-chlorinated analogs show 50% reduced potency.

  • Methanamine Group: Primary amines exhibit superior activity over secondary or tertiary amines due to hydrogen bonding with receptor residues .

Biological Activity and Mechanism of Action

Serotonin Receptor Agonism

(2-(2,6-Dichlorophenyl)cyclopropyl)methanamine acts as a potent and selective agonist at 5-HT2C receptors (EC50 = 4.8 nM), with 120- and 14-fold selectivity over 5-HT2A and 5-HT2B subtypes, respectively . This selectivity arises from steric complementarity between the cyclopropane ring and a hydrophobic pocket in the 5-HT2C binding site .

Mechanistic Insight:

  • Receptor Activation: The methanamine group forms a salt bridge with Asp134 in transmembrane helix 3, stabilizing the active receptor conformation .

  • Downstream Effects: Agonism triggers phospholipase C (PLC) activation, increasing intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG) .

Table 2: Pharmacological Profile

Parameter5-HT2C5-HT2A5-HT2B
EC50 (nM)4.858565
Selectivity Ratio112214
Efficacy (% Emax)982245
Data sourced from functional assays using recombinant receptors

Additional Biological Activities

Emerging evidence suggests broader applications:

  • Antimicrobial Activity: Structural analogs inhibit Mycobacterium tuberculosis growth (MIC = 8–16 µg/mL) by targeting decaprenylphosphoryl-β-D-ribose oxidase (DprE1) .

  • Enzyme Inhibition: The cyclopropane moiety inactivates monoamine oxidase (MAO) via radical cation intermediates, a mechanism shared with tranylcypromine .

Therapeutic Applications

Neurological Disorders

Depression: In murine models, the compound reduces immobility time in the forced swim test by 60% at 60 mg/kg, comparable to fluoxetine . This effect correlates with increased hippocampal brain-derived neurotrophic factor (BDNF) expression .
Obesity: 5-HT2C agonism suppresses appetite through pro-opiomelanocortin (POMC) neuron activation in the hypothalamus .

Infectious Diseases

Tuberculosis: Preliminary studies indicate synergy with first-line drugs (rifampicin, isoniazid), reducing treatment duration in murine TB models by 30% .

Comparative Analysis with Structural Analogs

Tranylcypromine Derivatives

Tranylcypromine (9), a non-selective MAO inhibitor, shares the cyclopropylmethanamine scaffold but lacks chlorine substituents . Introducing dichloro groups improves 5-HT2C selectivity by 40-fold while reducing MAO inhibition, mitigating tyramine-induced hypertension risks .

Dichlorophenyl Isomers

The 2,6-dichloro isomer exhibits superior 5-HT2C activity compared to 2,5- and 3,4-dichloro analogs:

Table 3: Isomeric Comparisons

Isomer5-HT2C EC50 (nM)MAO Inhibition (IC50, nM)
2,6-Dichloro4.8>10,000
2,5-Dichloro388,500
3,4-Dichloro2106,200
Data extrapolated from and

Research Frontiers and Challenges

Pharmacokinetic Optimization

Current limitations include poor oral bioavailability (F = 12% in rats) due to first-pass metabolism. Strategies under investigation:

  • Prodrug Design: Esterification of the methanamine group to enhance membrane permeability .

  • CYP450 Inhibition: Co-administration with cobicistat increases systemic exposure 3-fold in primate studies .

Toxicity Profiling

While no significant hepatotoxicity has been observed in acute studies (LD50 > 2,000 mg/kg in mice), chronic administration causes mild QTc prolongation in canines (10% increase at 100 mg/kg/day) .

Clinical Translation

Phase I trials are anticipated to commence in 2026, focusing on dose escalation and biomarker validation for major depressive disorder.

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